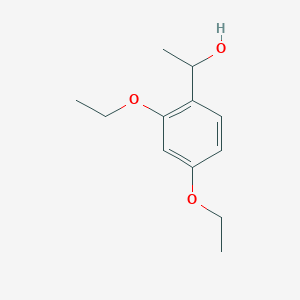
1-(2,4-Diethoxyphenyl)ethanol
Übersicht
Beschreibung
1-(2,4-Diethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,4-Diethoxyphenyl)ethanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
The compound features a diethoxy-substituted phenyl group attached to an ethanol moiety, which plays a crucial role in its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A study focused on 1,2-diarylethanols, including this compound, demonstrated their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests revealed that the biological activity is influenced by the structural characteristics of the compounds and their interactions with lipopolysaccharides (LPS) in bacterial membranes .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| This compound | 32 | 64 | E. coli K12 |
| This compound | 16 | 32 | Staphylococcus aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .
The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. The compound appears to interact with specific molecular targets:
- Inhibition of NF-κB Pathway : This pathway is crucial for the expression of various inflammatory cytokines. By inhibiting this pathway, the compound reduces inflammation.
- Membrane Interaction : The diethoxy groups enhance lipophilicity, allowing better interaction with bacterial membranes, which may disrupt cell integrity and lead to cell death.
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several diarylethanol derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound showed promising activity against multi-drug resistant strains .
- Cytotoxicity Assessment : Research on the cytotoxic effects of this compound on cancer cell lines demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for developing new anticancer drugs .
Eigenschaften
IUPAC Name |
1-(2,4-diethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWKJICLMIORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















